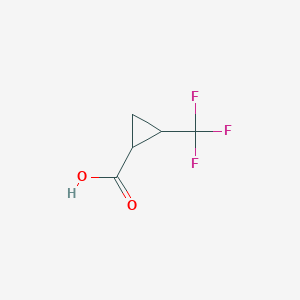

2-(Trifluoromethyl)cyclopropane-1-carboxylic acid

Description

The exact mass of the compound 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNLYQDUCHEFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258652-18-4 | |

| Record name | rac-(1R,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of cis-2-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

Introduction

The incorporation of fluorine and fluorinated moieties into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. When combined with the conformational rigidity and unique stereochemical properties of a cyclopropane ring, the resulting trifluoromethyl-substituted cyclopropane (CF3-CPA) motif emerges as a "privileged" structural element in drug discovery.[1][2][3] This guide focuses specifically on the stereoselective synthesis of cis-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, a valuable building block for more complex pharmaceutical agents. While the synthesis of trans-CF3-CPAs has been more extensively explored, the stereoselective production of the corresponding cis-diastereomers presents a significant synthetic challenge.[3] This document provides an in-depth analysis of key synthetic strategies, underlying mechanisms, and practical experimental protocols for researchers and drug development professionals.

The Challenge of cis-Stereoselectivity

The synthesis of trifluoromethyl-substituted cyclopropanes often relies on the addition of a trifluoromethylcarbene or a related equivalent to an alkene.[1][2] In many of these reactions, the formation of the more thermodynamically stable trans isomer is favored.[3][4] Achieving high cis-selectivity often requires overcoming this intrinsic preference through strategic catalyst design, substrate control, or the use of biocatalytic methods where the enzyme's active site dictates the stereochemical outcome.[3][4]

Key Synthetic Strategies

Several innovative approaches have been developed to address the challenge of synthesizing cis-2-(trifluoromethyl)cyclopropane derivatives. This guide will focus on two prominent and effective strategies: Biocatalytic Cyclopropanation and Transition-Metal Catalyzed Cyclopropanation.

Biocatalytic Approach: Leveraging Engineered Enzymes

The use of enzymes as catalysts in organic synthesis offers unparalleled levels of stereoselectivity. Engineered proteins, particularly those based on globins, have emerged as powerful tools for catalyzing challenging chemical transformations, including the synthesis of cis-CF3-CPAs.[3][4]

Mechanism of Action

In this biocatalytic approach, an engineered protoglobin (a type of globin protein) from organisms like Aeropyrnum pernix (ApePgb) is utilized.[3] The enzyme's heme cofactor, which contains an iron atom, is central to its catalytic activity. The reaction proceeds through the following key steps:

-

Carbene Precursor Activation: The reaction typically employs 2-diazo-1,1,1-trifluoroethane (CF3CHN2) as the trifluoromethylcarbene precursor.

-

Iron-Carbenoid Formation: The heme iron of the engineered protoglobin reacts with the diazo compound to form a highly reactive iron-carbenoid intermediate.

-

Stereoselective Carbene Transfer: The steric environment of the enzyme's active site forces the iron-carbenoid and the alkene substrate to adopt a "pro-cis" near-attack conformation. This precise positioning overcomes the intrinsic energetic preference for the trans product.[3][4]

-

Cyclopropane Formation and Catalyst Regeneration: The carbene is transferred to the alkene, forming the cis-cyclopropane ring, and the enzyme is regenerated for the next catalytic cycle.

dot

Caption: Biocatalytic pathway for cis-cyclopropanation.

Experimental Protocol: Whole-Cell Biocatalysis

A significant advantage of this method is the ability to use lyophilized whole-cell powders containing the engineered enzyme. This simplifies the procedure and makes it accessible to chemists without extensive experience in cell culture.[3]

Materials:

-

Lyophilized E. coli cells expressing the engineered protoglobin

-

Alkene substrate (e.g., a substituted acrylate)

-

2-diazo-1,1,1-trifluoroethane (CF3CHN2) solution in a suitable solvent (e.g., toluene)

-

Phosphate buffer

-

Sodium dithionite (as a reducing agent)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a reaction vessel, suspend the lyophilized whole-cell powder in phosphate buffer.

-

Add the alkene substrate to the cell suspension.

-

Deoxygenate the mixture by purging with an inert gas (e.g., argon or nitrogen).

-

Initiate the reaction by adding a solution of sodium dithionite to reduce the heme cofactor.

-

Slowly add the 2-diazo-1,1,1-trifluoroethane solution to the reaction mixture over a period of several hours using a syringe pump. This controlled addition is crucial to maintain a low concentration of the reactive diazo compound.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature) with stirring for a specified time (e.g., 12-24 hours).

-

Upon completion, extract the product from the aqueous phase using an organic solvent.

-

Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product by column chromatography to isolate the cis-2-(trifluoromethyl)cyclopropyl ester.

-

Hydrolyze the ester to the corresponding carboxylic acid using standard procedures (e.g., saponification with NaOH or LiOH followed by acidic workup).

Data Summary: Performance of Engineered Protoglobins

| Substrate | Enzyme Variant | Yield (%) | Enantiomeric Excess (% ee) | Diastereomeric Ratio (cis:trans) |

| Benzyl acrylate | ApePgb variant | 55 | 99 | >99:1 |

| Benzyl methacrylate | ApePgb variant | 30 | 98 | >99:1 |

| Styrene | ApePgb variant | 42 | 97 | >95:5 |

Note: Data is representative and compiled from published results.[3] Actual results may vary based on specific reaction conditions.

Transition-Metal Catalysis: Rhodium-Catalyzed Cyclopropanation

Dirhodium(II) complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds.[5][6] By carefully selecting the chiral ligands coordinated to the rhodium centers, it is possible to achieve high levels of both diastereoselectivity and enantioselectivity.

Mechanism of Action

The catalytic cycle for rhodium-catalyzed cyclopropanation involves the following key steps:

-

Catalyst Activation: The dirhodium(II) catalyst, often a paddlewheel complex with bridging carboxylate or carboxamidate ligands, is the active species.

-

Diazo Compound Coordination and Dinitrogen Extrusion: The diazo compound coordinates to an axial site of one of the rhodium atoms. This is followed by the irreversible extrusion of dinitrogen (N2) to form a rhodium-carbene intermediate.

-

Cyclopropanation: The electrophilic rhodium-carbene then reacts with the alkene. The stereochemical outcome of this step is influenced by the chiral ligands on the catalyst, which create a chiral environment around the reactive center. For the synthesis of cis-cyclopropanes, the trajectory of the alkene approaching the carbene is directed by the ligands to favor the formation of the cis product.

-

Product Release and Catalyst Regeneration: The cyclopropane product is released, and the rhodium catalyst is regenerated to re-enter the catalytic cycle.

dot

Caption: Catalytic cycle for rhodium-mediated cyclopropanation.

Experimental Protocol: Asymmetric Cyclopropanation and Desilylation

A clever strategy for achieving cis-selectivity involves the use of α-silyl styrenes as the alkene component. The bulky silyl group directs the cyclopropanation to favor the formation of the trans relationship between the silyl group and the ester. Subsequent desilylation with inversion of configuration yields the desired cis-cyclopropane.[7]

Materials:

-

α-Silyl styrene

-

Aryl or alkyl diazoacetate with a trifluoromethyl group

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane, hexanes)

-

Potassium tert-butoxide (KOtBu)

-

18-crown-6

-

Anhydrous dimethyl sulfoxide (DMSO)

Procedure: Part A: Rhodium-Catalyzed Cyclopropanation

-

In a flame-dried flask under an inert atmosphere, dissolve the α-silyl styrene and the dirhodium(II) catalyst in the anhydrous solvent.

-

Slowly add a solution of the trifluoromethyl-containing diazoacetate to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the silyl cyclopropane carboxylate.

Part B: Desilylation to cis-Cyclopropane

-

Dissolve the purified silyl cyclopropane carboxylate in anhydrous DMSO.

-

Add 18-crown-6 followed by potassium tert-butoxide.

-

Stir the reaction at room temperature until the desilylation is complete (monitor by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate. Purify the resulting cis-cyclopropane carboxylate by column chromatography.

-

Perform ester hydrolysis as previously described to obtain the final carboxylic acid product.

Data Summary: Rhodium-Catalyzed Approach

| Alkene | Diazo Compound | Catalyst | Cyclopropanation d.r. | Cyclopropanation ee (%) | Final cis d.r. |

| α-Trimethylsilylstyrene | Methyl 2-diazo-3,3,3-trifluoropropionate | Rh2(S-PTAD)4 | >95:5 | 98 | >98:2 |

| α-(Triethylsilyl)styrene | Ethyl 2-diazo-3,3,3-trifluoropropionate | Rh2(S-PTAD)4 | >95:5 | 97 | >98:2 |

Note: Data is representative of the two-step cyclopropanation/desilylation strategy.[7] The initial diastereomeric ratio refers to the relative stereochemistry of the substituents on the cyclopropane ring before desilylation.

Conclusion

The synthesis of cis-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a challenging yet achievable goal for synthetic and medicinal chemists. The methods outlined in this guide represent the forefront of stereoselective synthesis. The biocatalytic approach offers exceptional cis-selectivity and enantioselectivity in a single step, leveraging the highly structured active site of an engineered enzyme.[3] The transition-metal catalyzed route, particularly the rhodium-catalyzed cyclopropanation of silyl alkenes followed by stereoinvertive desilylation, provides a robust and highly selective chemical method.[7] The choice of method will depend on factors such as substrate scope, scalability, and the availability of specialized catalysts or biocatalysts. Both strategies provide powerful tools for accessing this valuable fluorinated building block, thereby expanding the chemical space available for the development of next-generation pharmaceuticals.

References

-

Fustero, S., et al. (2012). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters. Available at: [Link]

-

Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Available at: [Link]

-

Schaus, S. E., et al. (2023). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. Angewandte Chemie International Edition. Available at: [Link]

-

Vo, T. H., et al. (2017). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. Journal of the American Chemical Society. Available at: [Link]

-

Jubert, C. & Guerin, C. (2003). A convenient stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane: synthesis of (+/-)-trans-trifluoronorcoronamic acid. Chemical Communications. Available at: [Link]

-

Su, Y., et al. (2016). Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Stryenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes. Organic Letters. Available at: [Link]

-

Charette, A. B. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research. Available at: [Link]

-

Alcarazo, M., et al. (2025). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. ACS Catalysis. Available at: [Link]

-

Ghorbani, F., et al. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Ghorbani, F., et al. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. ResearchGate. Available at: [Link]

-

Amori, L., et al. (2012). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. Medicinal Chemistry Communication. Available at: [Link]

-

Meléndez, J. & Melgar-Lesmes, P. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. ACS Catalysis. Available at: [Link]

-

Schaus, S. E., et al. (2023). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. eScholarship. Available at: [Link]

-

O'Hagan, D. (2013). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications. Available at: [Link]

Sources

- 1. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sas.rochester.edu [sas.rochester.edu]

- 3. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Stryenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes [organic-chemistry.org]

An In-depth Technical Guide to the Stereochemistry of 2-(Trifluoromethyl)cyclopropane-1-carboxylic Acid Isomers

Introduction: The Strategic Value of a Fluorinated Cyclopropane Scaffold

In modern drug discovery, the rational design of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The 2-(trifluoromethyl)cyclopropane-1-carboxylic acid framework represents a privileged motif, synergistically combining the unique properties of two highly sought-after chemical entities: the trifluoromethyl (CF₃) group and the cyclopropane ring.

The CF₃ group is a cornerstone of medicinal chemistry, often employed as a bioisostere for groups like tert-butyl or chlorine.[1][2] Its strong electron-withdrawing nature and high metabolic stability can significantly enhance a drug candidate's lipophilicity, membrane permeability, and resistance to metabolic degradation.[2][3] For instance, the inclusion of a CF₃ group was critical in developing the antidepressant fluoxetine, improving its ability to penetrate the brain.[2]

Simultaneously, the cyclopropane ring introduces conformational rigidity into a molecule.[1][4] This constrained three-membered ring system reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.[4] The combination of these two features makes trifluoromethyl-substituted cyclopropanes (CF₃-CPAs) highly valuable building blocks for the pharmaceutical industry.[1]

However, the inherent chirality of the 2-(trifluoromethyl)cyclopropane-1-carboxylic acid core presents a significant scientific challenge. The molecule exists as four distinct stereoisomers, each with a unique three-dimensional arrangement that can elicit vastly different biological responses. This guide provides a comprehensive overview of the stereochemical landscape of this molecule, detailing strategies for the synthesis, separation, and unambiguous characterization of its isomers, grounded in established analytical principles and field-proven methodologies.

Chapter 1: The Stereochemical Challenge: Defining the Isomers

The structure of 2-(trifluoromethyl)cyclopropane-1-carboxylic acid contains two chiral centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

-

Cis Isomers : The trifluoromethyl group and the carboxylic acid group are on the same face of the cyclopropane ring. This diastereomer exists as a pair of enantiomers:

-

(1R, 2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

-

(1S, 2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

-

-

Trans Isomers : The trifluoromethyl group and the carboxylic acid group are on opposite faces of the cyclopropane ring. This diastereomer also exists as a pair of enantiomers:

-

(1R, 2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

-

(1S, 2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

-

The critical first step in any development program involving this scaffold is to control and confirm this stereochemistry, as diastereomers possess different physical properties (e.g., boiling point, solubility, chromatographic retention) while enantiomers share identical physical properties in an achiral environment, making their separation particularly demanding.

References

physical properties of trans-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

An In-Depth Technical Guide to the Physical Properties of trans-2-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

Introduction

Overview and Significance

trans-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid is a specialized organic compound that has garnered significant interest within the fields of medicinal chemistry, agrochemicals, and material science.[1] Its structure is unique, combining the conformational rigidity of a cyclopropane ring with the potent electronic and steric properties of a trifluoromethyl (CF3) group.[2][3]

For researchers and drug development professionals, this molecule serves as a valuable building block. The CF3 group is a well-established bioisostere for other groups, such as the tert-butyl group, and is known to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by altering the molecule's electronic profile and resistance to oxidative metabolism.[4][5][6] The cyclopropyl scaffold introduces a three-dimensional character and conformational constraint, which can lead to improved potency and selectivity for biological targets.[2] Consequently, the accurate characterization of its fundamental physical properties is a critical prerequisite for its effective application in synthesis, formulation, and quality control.

This guide provides a comprehensive overview of the known and predicted , alongside detailed, field-proven protocols for their experimental determination.

Chemical Identity

A clear definition of the molecule's core identifiers is the foundation of any technical analysis.

| Property | Value | Source |

| Chemical Name | trans-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid | - |

| Synonyms | (+/-)-trans-2-(trifluoromethyl)cyclopropanecarboxylic acid | [7] |

| CAS Number | 78376-99-5 | [7] |

| Molecular Formula | C₅H₅F₃O₂ | [1] |

| Molecular Weight | 154.09 g/mol | [1][8] |

| Chemical Structure | CF₃COOH | - |

Core Physicochemical Properties

This section details the macroscopic physical properties of the compound, which are essential for handling, storage, and formulation. While specific experimental data for this exact isomer is sparse in the literature, we can infer expected properties and provide robust methods for their determination.

Physical State and Appearance

Based on supplier data for structurally related compounds, trans-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is expected to be a white to off-white crystalline solid or powder at standard temperature and pressure.[1] This solid-state nature is convenient for handling, weighing, and storage.[5]

Thermal Properties: Melting and Boiling Points

The melting point is a critical indicator of purity, and both melting and boiling points are fundamental for designing reaction conditions and purification procedures.

-

Melting Point: Literature on the isomeric 1-(trifluoromethyl)cyclopropane-1-carboxylic acid reports a melting point in the range of 86 - 90 °C.[1] The trans-2 isomer's melting point is expected to be in a similar range but requires experimental verification.

-

Boiling Point: The boiling point for the 1-isomer is cited as 184 °C.[1][5] Due to the high melting point, the boiling point of the trans-2 isomer would likely be determined under reduced pressure to prevent decomposition.

Causality Behind Experimental Choices: The determination of a sharp melting point range is the gold standard for assessing the purity of a crystalline solid. A broad melting range (>2 °C) typically indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

This protocol describes a standard, reliable method for determining the melting point range of a solid organic compound.

-

Principle: A small, powdered sample in a sealed capillary tube is heated at a controlled rate. The temperatures at which melting begins (onset) and is complete (liquefaction) are recorded as the melting range.

-

Apparatus & Reagents:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

-

Capillary tubes (sealed at one end).

-

The sample of trans-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, finely powdered.

-

Certified melting point standards (e.g., benzophenone, urea) for calibration.

-

-

Procedure:

-

Calibration: Calibrate the apparatus using a standard with a known melting point close to the expected range of the sample.

-

Sample Preparation: Load a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

-

-

Data Interpretation: A narrow melting range (e.g., 0.5-1.5 °C) is indicative of high purity. A broad or depressed range suggests impurities.

Caption: Workflow for Melting Point Determination.

Acidity (pKa)

The acidity of the carboxylic acid proton is a crucial parameter, influencing its reactivity, solubility in aqueous solutions, and its behavior in biological systems.

-

Predicted pKa: The pKa of the parent cyclopropanecarboxylic acid is approximately 4.65.[9] The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine. This inductive effect stabilizes the conjugate base (carboxylate anion) by delocalizing the negative charge, thereby increasing the acidity of the carboxylic acid. Therefore, the pKa of trans-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is expected to be significantly lower (more acidic) than 4.65.

Causality Behind Experimental Choices: Potentiometric titration is the definitive method for pKa determination. It directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which the acid is half-neutralized, a point of maximum buffer capacity that is easily identified on the titration curve.

-

Principle: The compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture) and titrated with a standardized strong base (e.g., NaOH). The pH is monitored continuously with a calibrated pH meter. The pKa is determined from the midpoint of the titration curve.

-

Apparatus & Reagents:

-

Calibrated pH meter and electrode.

-

Automatic titrator or manual burette.

-

Stir plate and stir bar.

-

Standardized 0.1 M NaOH solution.

-

The sample, accurately weighed.

-

Degassed, deionized water and/or methanol.

-

-

Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Sample Preparation: Accurately weigh a sample of the acid and dissolve it in a known volume of solvent to create a solution of approximately 0.01 M.

-

Titration:

-

Immerse the pH electrode and the titrator tip in the solution.

-

Begin stirring gently.

-

Add the NaOH titrant in small, precise increments, recording the pH after each addition. Collect more data points near the equivalence point.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the volume of NaOH at the equivalence point (V_eq), which is the point of steepest inflection on the curve.

-

The pKa is the pH value at the half-equivalence point (V_eq / 2).

-

-

-

Data Interpretation: The pKa value provides a quantitative measure of the acid's strength, which is essential for predicting its ionization state at a given pH.

Caption: Workflow for pKa Determination via Titration.

Solubility Profile

Solubility is a key parameter for drug development, influencing everything from reaction workups to bioavailability.

-

Predicted Solubility:

-

Polar Organic Solvents (e.g., Methanol, Ethanol, DMSO, Acetone): Expected to be highly soluble due to the polar carboxylic acid group.

-

Nonpolar Organic Solvents (e.g., Hexanes, Toluene): Expected to have low solubility.

-

Water: Expected to have low to moderate solubility. The polar carboxylic acid group is countered by the relatively nonpolar cyclopropyl ring and the lipophilic CF3 group.

-

Aqueous Base (e.g., NaHCO₃, NaOH): Expected to be highly soluble due to deprotonation of the carboxylic acid to form a soluble carboxylate salt.

-

-

Principle: A small, known amount of the solute is added to a fixed volume of solvent at a controlled temperature. The mixture is observed for complete dissolution.

-

Apparatus & Reagents:

-

Small vials or test tubes.

-

Vortex mixer.

-

A range of solvents (e.g., water, methanol, dichloromethane, hexanes, 5% aq. NaOH, 5% aq. HCl).

-

The sample.

-

-

Procedure:

-

Add ~10 mg of the sample to a vial.

-

Add 1 mL of the test solvent.

-

Vortex the mixture for 30-60 seconds at room temperature.

-

Visually inspect the mixture against a contrasting background.

-

Record the outcome as "Soluble," "Partially Soluble," or "Insoluble."

-

-

Data Interpretation: This provides a practical, qualitative understanding of the compound's solubility, guiding choices for reaction solvents, purification methods, and formulation excipients.

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide fingerprint-level information about the molecular structure, confirming identity and providing insight into the electronic environment of the atoms.

Infrared (IR) Spectroscopy

-

Expected Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption from ~3300 cm⁻¹ to ~2500 cm⁻¹, characteristic of the hydrogen-bonded dimer common in carboxylic acids.[10][11]

-

C-H Stretch (Cyclopropane & Alkyl): Sharp peaks just below 3000 cm⁻¹. Cyclopropyl C-H stretches may appear at slightly higher wavenumbers than typical sp³ C-H stretches.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption around 1710-1730 cm⁻¹.[10]

-

C-F Stretch (Trifluoromethyl): Strong, characteristic absorptions in the fingerprint region, typically between 1350 cm⁻¹ and 1100 cm⁻¹.

-

-

Principle: An IR beam is passed through a crystal (e.g., diamond, germanium) in contact with the sample. The beam reflects internally, creating an evanescent wave that penetrates the sample. The detector measures the absorption of this wave. ATR is ideal for solid powders as it requires minimal sample preparation.

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software automatically subtracts the background.

-

Clean the crystal thoroughly after analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules.

-

Expected ¹H NMR Signals:

-

-COOH Proton: A broad singlet, highly deshielded, appearing far downfield between 10-12 ppm.[10] This signal will disappear upon shaking the sample with D₂O.

-

Cyclopropane Protons (-CH-): Two distinct multiplets in the 1.5-2.5 ppm range. The proton attached to the same carbon as the COOH group and the proton attached to the same carbon as the CF3 group will be deshielded. The trans relationship between these protons will result in a specific vicinal coupling constant (³J), typically in the range of 4-9 Hz for trans-cyclopropyl protons.[12]

-

Cyclopropane Protons (-CH₂-): The two protons on the third carbon of the ring will be diastereotopic and appear as complex multiplets, likely in the 0.5-1.5 ppm range.

-

-

Expected ¹³C NMR Signals:

-

-COOH Carbon: Deshielded signal around 170-180 ppm.[10]

-

-CF₃ Carbon: A quartet (due to coupling with three fluorine atoms, ¹J_CF) around 120-130 ppm.

-

Cyclopropane Carbons: Signals in the upfield region, typically 10-35 ppm. The carbons bearing the substituents will be shifted further downfield compared to the unsubstituted CH₂ carbon.

-

-

Procedure:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if not already present in the solvent.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

Process the data (Fourier transform, phase correction, baseline correction, and integration).

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Mass Spectrometry (MS)

MS provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.

-

Expected Results (using ESI-):

-

Molecular Ion: In negative ion mode (ESI-), the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z corresponding to (154.09 - 1.01) = 153.08.

-

Fragmentation: Common fragmentation pathways could include the loss of CO₂ from the [M-H]⁻ ion.

-

-

Procedure:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to capture all potential ions.

-

Analyze the resulting spectrum for the parent ion and any significant fragment ions.

-

Conclusion

trans-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid is a molecule of high strategic value in modern chemical research. While its full physicochemical profile is not yet extensively documented in public literature, its properties can be reliably predicted based on its constituent functional groups. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these predictions, ensuring data integrity and enabling the compound's confident application in complex synthetic and developmental pipelines. The systematic determination of these properties is a non-negotiable step in harnessing the full potential of this versatile chemical scaffold.

References

-

Qian, Z., et al. (2010). A convenient stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane: synthesis of (±)-trans-trifluoronorcoronamic acid. Chemical Communications. Retrieved from [Link]

-

Request PDF. (n.d.). Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). trans-2-(2,4,6-trifluorophenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Retrieved from [Link]

-

Autech Industry Co., Limited. (n.d.). Exploring 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: Properties and Applications. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Retrieved from [Link]

-

John Wiley & Sons, Inc. (n.d.). Cyclopropane, 1-(1-methylethenyl)-2-(trifluoromethyl)-, trans-. Retrieved from [Link]

- Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Cyclopropanecarboxylic acid chloride. Retrieved from [Link]

-

PubChem. (n.d.). cis-1,2-Cyclopropanedicarboxylic acid. Retrieved from [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.

-

ACS Catalysis. (2024). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. Retrieved from [Link]

-

Semantic Scholar. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. Retrieved from [Link]

-

Request PDF. (n.d.). Access to novel amino trifluoromethyl cyclopropane carboxylic acid derivatives. Retrieved from [Link]

-

eScholarship. (2023). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 5. innospk.com [innospk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. scbt.com [scbt.com]

- 9. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Data of 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)cyclopropane-1-carboxylic acid, a fascinating molecule at the intersection of strained ring systems and fluorine chemistry, presents a unique set of challenges and opportunities for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a trifluoromethyl group on a cyclopropane ring significantly influences the electronic environment and, consequently, the NMR spectral parameters of the molecule. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the ¹H and ¹⁹F NMR spectroscopic characteristics of this compound, with a focus on interpreting the spectra to distinguish between its cis and trans diastereomers. Understanding these spectroscopic nuances is critical for confirming stereochemistry, assessing purity, and ultimately enabling the rational design of novel therapeutics and functional materials incorporating this fluorinated motif.

The strategic introduction of trifluoromethyl groups and cyclopropane rings into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity.[1] Consequently, the unambiguous characterization of these moieties is of paramount importance. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting ¹H and ¹⁹F NMR data for 2-(trifluoromethyl)cyclopropane-1-carboxylic acid, providing a robust framework for its analysis.

Molecular Structure and Stereoisomerism

2-(Trifluoromethyl)cyclopropane-1-carboxylic acid exists as two diastereomers: cis and trans. The relative orientation of the trifluoromethyl (CF₃) group and the carboxylic acid (COOH) group on the cyclopropane ring defines these isomers.

Figure 1: Chemical structures of the cis and trans isomers of 2-(trifluoromethyl)cyclopropane-1-carboxylic acid.

The rigid nature of the cyclopropane ring prevents free rotation, leading to distinct spatial arrangements of the substituents and, therefore, different NMR spectra for each isomer.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra, the following experimental protocols are recommended:

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this molecule. However, for the free acid, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be more suitable to ensure solubility and to observe the carboxylic acid proton.

-

Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard NMR experiments.

-

Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is the conventional internal standard (0 ppm). For ¹⁹F NMR, a common internal standard is trifluorotoluene or hexafluorobenzene, although referencing to an external standard like CFCl₃ (0 ppm) is also widely practiced.

NMR Instrument Parameters

-

¹H NMR Spectroscopy:

-

Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is usually adequate.

-

Spectral Width: A spectral width of approximately 15 ppm is generally sufficient.

-

Acquisition Time: An acquisition time of 2-3 seconds ensures good resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

-

-

¹⁹F NMR Spectroscopy:

-

Frequency: The spectrometer should be equipped with a broadband or fluorine-specific probe.

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used to simplify the spectrum.

-

Spectral Width: A wider spectral width (e.g., -50 to -80 ppm) is necessary to encompass the chemical shift of the CF₃ group.

-

Referencing: Consistent referencing is crucial for comparing data.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 2-(trifluoromethyl)cyclopropane-1-carboxylic acid is characterized by signals from the cyclopropyl protons and the carboxylic acid proton.

Expected Chemical Shifts and Multiplicities

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Key Couplings |

| H1 (CH-COOH) | 1.8 - 2.5 | ddd | ³JH1-H2, ³JH1-H3a, ³JH1-H3b |

| H2 (CH-CF₃) | 2.0 - 2.8 | dddd | ³JH2-H1, ³JH2-H3a, ³JH2-H3b, ³JH2-F |

| H3a, H3b (CH₂) | 1.0 - 1.8 | m | ²JH3a-H3b, ³JH3-H1, ³JH3-H2 |

| COOH | 10 - 13 | br s | - |

Table 1: Predicted ¹H NMR data for 2-(trifluoromethyl)cyclopropane-1-carboxylic acid.

-

Cyclopropyl Protons (H1, H2, H3a, H3b): These protons resonate in the upfield region, typically between 1.0 and 2.8 ppm. The electron-withdrawing nature of the carboxylic acid and trifluoromethyl groups will shift the adjacent protons (H1 and H2) downfield compared to an unsubstituted cyclopropane.

-

H1 (methine proton adjacent to COOH): This proton will appear as a doublet of doublets of doublets (ddd) due to coupling with H2, H3a, and H3b.

-

H2 (methine proton adjacent to CF₃): This proton will also be a complex multiplet, further split by coupling to the three fluorine atoms of the CF₃ group (³JHF), typically in the range of 6-8 Hz. This coupling is a key diagnostic feature.

-

H3a and H3b (methylene protons): These protons are diastereotopic and will have different chemical shifts. They will show geminal coupling (²JHH) to each other and vicinal coupling (³JHH) to H1 and H2, resulting in complex multiplets.

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift (10-13 ppm). Its position is concentration and solvent-dependent.

Distinguishing cis and trans Isomers using ¹H NMR

The key to differentiating the cis and trans isomers lies in the magnitude of the vicinal coupling constants (³JHH) between the cyclopropyl protons.

Figure 2: Vicinal coupling constants for cis and trans protons.

Generally, for cyclopropane rings, the vicinal coupling constant between cis protons (³Jcis) is larger than that between trans protons (³Jtrans). Therefore, by analyzing the coupling patterns of H1 and H2, one can assign the stereochemistry:

-

cis Isomer: Expect a larger ³JH1-H2 coupling constant, typically in the range of 8-12 Hz.[2]

-

trans Isomer: Expect a smaller ³JH1-H2 coupling constant, typically in the range of 4-7 Hz.[2]

¹⁹F NMR Spectral Interpretation

The ¹⁹F NMR spectrum provides a direct and sensitive probe for the trifluoromethyl group.

Expected Chemical Shift and Multiplicity

| Fluorine | Expected Chemical Shift (ppm) | Multiplicity | Key Couplings |

| CF₃ | -65 to -75 | d | ³JF-H2 |

Table 2: Predicted ¹⁹F NMR data for 2-(trifluoromethyl)cyclopropane-1-carboxylic acid.

-

Chemical Shift: The CF₃ group on a cyclopropane ring is expected to resonate in the region of -65 to -75 ppm relative to CFCl₃. The exact chemical shift will be sensitive to the electronic environment and the stereochemistry.

-

Multiplicity: In a proton-coupled ¹⁹F NMR spectrum, the signal for the CF₃ group will appear as a doublet due to coupling with the adjacent methine proton, H2 (³JFH). In a proton-decoupled spectrum, this will collapse to a singlet.

Distinguishing cis and trans Isomers using ¹⁹F NMR

The chemical shift of the CF₃ group can differ between the cis and trans isomers due to through-space interactions and different electronic environments. While predicting the exact direction of the shift can be complex, it is expected that the two isomers will have distinct ¹⁹F chemical shifts, allowing for their differentiation and the determination of diastereomeric ratios in a mixture.[3]

Advanced NMR Techniques for Stereochemical Assignment

For unambiguous stereochemical assignment, two-dimensional (2D) NMR techniques can be invaluable.

Nuclear Overhauser Effect Spectroscopy (NOESY/HOESY)

A Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment, which correlates ¹H and ¹⁹F nuclei that are close in space, can definitively distinguish between the cis and trans isomers.

Figure 3: Workflow for stereochemical assignment using HOESY.

-

cis Isomer: A cross-peak between the proton H1 (on the carbon bearing the COOH group) and the fluorine atoms of the CF₃ group should be observed in the HOESY spectrum, as these nuclei are in close spatial proximity.

-

trans Isomer: No significant HOESY cross-peak between H1 and the CF₃ group is expected due to the larger distance between them.

Conclusion

The ¹H and ¹⁹F NMR spectroscopic analysis of 2-(trifluoromethyl)cyclopropane-1-carboxylic acid provides a wealth of information for its structural and stereochemical characterization. The key diagnostic features in the ¹H NMR spectrum are the chemical shifts and coupling constants of the cyclopropyl protons, with the magnitude of the ³JH1-H2 coupling being a reliable indicator of the cis or trans stereochemistry. The ¹⁹F NMR spectrum offers a sensitive probe for the trifluoromethyl group, and the distinct chemical shifts of the two isomers can be used for differentiation and quantification. For unequivocal assignment, advanced 2D NMR techniques such as HOESY are highly recommended. A thorough understanding of these NMR parameters is essential for any scientist working with this important class of fluorinated molecules.

References

-

Denton, J. R.; Sukumaran, D.; Davies, H. M. L. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Org. Lett.2007 , 9 (14), 2625–2628. [Link]

-

Filyukova, O. A.; Kodess, M. I.; Kovaleva, E. A.; Saloutin, V. I. Access to novel amino trifluoromethyl cyclopropane carboxylic acid derivatives. ResearchGate2014 . [Link]

-

Jiang, B.; Zhang, F.; Xiong, W. A convenient stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane: synthesis of (+/-)-trans-trifluoronorcoronamic acid. Chem. Commun.2003 , (4), 536-537. [Link]

-

Ahunovych, V.; et al. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein J. Org. Chem.2023 , 19, 541–549. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

Introduction

2-(Trifluoromethyl)cyclopropane-1-carboxylic acid is a fascinating molecule that presents unique challenges and opportunities in structural elucidation via mass spectrometry. The strained three-membered ring, the electron-withdrawing trifluoromethyl group, and the carboxylic acid functionality all contribute to a complex and informative fragmentation pattern. This guide provides an in-depth analysis of the expected fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering researchers, scientists, and drug development professionals a framework for interpreting its mass spectra. Understanding these fragmentation pathways is crucial for the unambiguous identification and characterization of this and related compounds in various matrices.

Molecular Structure and Key Features

Before delving into the fragmentation pathways, it is essential to consider the structural features of 2-(trifluoromethyl)cyclopropane-1-carboxylic acid that will dictate its behavior in the mass spectrometer:

-

Molecular Formula: C₅H₅F₃O₂

-

Cyclopropane Ring: A highly strained three-membered ring system prone to ring-opening reactions upon ionization.

-

Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group that influences the stability of adjacent carbocations and the overall electronic environment of the molecule.

-

Carboxylic Acid Group (-COOH): A functional group with characteristic fragmentation patterns, including the loss of neutral molecules like water (H₂O) and carbon dioxide (CO₂).

Electron Ionization (EI) Mass Spectrometry: Predicted Fragmentation Pathways

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation.[3][4] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. Based on the known fragmentation of related compounds, the following pathways are proposed for 2-(trifluoromethyl)cyclopropane-1-carboxylic acid.

The initial step in EI is the removal of an electron to form a molecular ion (M⁺˙).

Primary Fragmentation Pathways

-

Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the •COOH radical.[5]

-

M⁺˙ → [M - COOH]⁺ + •COOH

-

m/z 154 → m/z 109

-

-

Loss of the Trifluoromethyl Group: The C-CF₃ bond can cleave, resulting in the loss of a •CF₃ radical. The stability of the resulting cation will influence the abundance of this fragment.

-

M⁺˙ → [M - CF₃]⁺ + •CF₃

-

m/z 154 → m/z 85

-

-

α-Cleavage of the Carboxylic Acid: Homolytic cleavage of the bond between the carboxyl group and the cyclopropane ring is a characteristic fragmentation of carboxylic acids, producing a protonated carboxylic acid fragment.[6]

-

M⁺˙ → [COOH]⁺ + [C₄H₄F₃]•

-

m/z 154 → m/z 45

-

Secondary Fragmentation and Rearrangements

The initial fragments can undergo further fragmentation:

-

From [M - COOH]⁺ (m/z 109): This ion, a trifluoromethylcyclopropane cation, can undergo ring opening and subsequent loss of ethylene (C₂H₄) or other neutral fragments.

-

From [M - CF₃]⁺ (m/z 85): This fragment, a cyclopropanecarboxylic acid cation, is expected to follow fragmentation patterns similar to cyclopropanecarboxylic acid itself.[7] This would include the loss of CO to form an ion at m/z 57, followed by loss of H₂O to yield an ion at m/z 39.

A proposed fragmentation scheme under Electron Ionization is visualized below:

Caption: Proposed EI fragmentation of 2-(trifluoromethyl)cyclopropane-1-carboxylic acid.

Tabulated Summary of Predicted EI Fragments

| m/z | Proposed Ion Structure | Formation Pathway |

| 154 | [C₅H₅F₃O₂]⁺˙ | Molecular Ion |

| 109 | [C₄H₅F₃]⁺ | Loss of •COOH |

| 85 | [C₄H₅O₂]⁺ | Loss of •CF₃ |

| 57 | [C₃H₅O]⁺ | Loss of CO from m/z 85 |

| 45 | [COOH]⁺ | α-cleavage |

| 39 | [C₃H₃]⁺ | Loss of H₂O from m/z 57 |

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation in the source.[3][8] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

In positive ion mode, the protonated molecule at m/z 155 would be the precursor ion for MS/MS analysis. The fragmentation of this even-electron ion will be dominated by the loss of neutral molecules.

-

Loss of Water: A common fragmentation pathway for protonated carboxylic acids is the loss of a neutral water molecule.

-

[M+H]⁺ → [M+H - H₂O]⁺ + H₂O

-

m/z 155 → m/z 137

-

-

Loss of Carbon Monoxide and Water (Formic Acid): Subsequent to or concerted with the loss of water, the loss of carbon monoxide can occur.

-

[M+H]⁺ → [M+H - H₂O - CO]⁺ + H₂O + CO

-

m/z 155 → m/z 109

-

The fragmentation pathway in positive ion ESI-MS/MS can be visualized as:

Caption: Proposed ESI (+) fragmentation of 2-(trifluoromethyl)cyclopropane-1-carboxylic acid.

Negative Ion Mode ESI-MS/MS ([M-H]⁻)

In negative ion mode, the deprotonated molecule at m/z 153 will be the precursor ion. The fragmentation of this anion is expected to be initiated by the loss of neutral molecules.

-

Loss of Carbon Dioxide: Decarboxylation is a very common fragmentation pathway for deprotonated carboxylic acids.

-

[M-H]⁻ → [M-H - CO₂]⁻ + CO₂

-

m/z 153 → m/z 109

-

The fragmentation in negative ion ESI-MS/MS is straightforward:

Caption: Proposed ESI (-) fragmentation of 2-(trifluoromethyl)cyclopropane-1-carboxylic acid.

Tabulated Summary of Predicted ESI-MS/MS Fragments

| Ion Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| Positive | 155 | 137 | H₂O |

| Positive | 155 | 109 | H₂O, CO |

| Negative | 153 | 109 | CO₂ |

Experimental Protocols

To obtain high-quality mass spectra of 2-(trifluoromethyl)cyclopropane-1-carboxylic acid, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: For ESI, a solvent system such as methanol, acetonitrile, or a mixture of these with water is suitable.[3] For direct infusion, a concentration of 1-10 µg/mL is recommended.

-

Additives: For positive ion mode ESI, the addition of 0.1% formic acid to the solvent can enhance protonation.[3] For negative ion mode, 0.1% ammonium hydroxide or a similar weak base can be used, although the acidic nature of the analyte should allow for efficient deprotonation without additives.

Mass Spectrometry Parameters

For Electron Ionization (typically via GC-MS):

-

Ionization Energy: Standard 70 eV.[3]

-

Source Temperature: 200-250 °C.

-

GC Separation: A suitable capillary column (e.g., DB-5ms) should be used. The temperature program should be optimized to ensure good chromatographic separation and peak shape.

For Electrospray Ionization (typically via LC-MS or direct infusion):

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Pressure: 30-50 psi.

-

Drying Gas Flow and Temperature: Optimize for efficient desolvation (e.g., 8-12 L/min at 300-350 °C).

-

MS/MS Collision Energy: The collision energy for CID should be ramped (e.g., 10-40 eV) to observe the full range of fragment ions.

This workflow is summarized in the following diagram:

Sources

- 1. 1-TRIFLUOROMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 277756-46-4 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 8. youtube.com [youtube.com]

biological activity of trifluoromethyl-substituted cyclopropanes

An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Cyclopropanes

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. Among the vast arsenal of chemical motifs, the strategic incorporation of fluorine and strained ring systems has emerged as a particularly fruitful strategy. This guide delves into the confluence of these two powerful concepts: the trifluoromethyl group and the cyclopropane ring. Trifluoromethyl-substituted cyclopropanes (CF₃-CPAs) are not merely chemical curiosities; they are privileged structures that combine the unique electronic attributes of the CF₃ group with the conformational rigidity of the cyclopropane scaffold.[1][2] This synergy offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, addressing long-standing challenges in potency, selectivity, and metabolic stability. This document provides an in-depth exploration of the synthesis, properties, and biological applications of CF₃-CPAs, intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable structural motif.

The Strategic Advantage of Fluorination: The Trifluoromethyl Group

The trifluoromethyl (-CF₃) group has become an indispensable tool in drug design, largely due to its profound influence on a molecule's physicochemical and biological properties.[3] Unlike a simple methyl group, the CF₃ group is characterized by its strong electron-withdrawing nature, high electronegativity, and significant lipophilicity (Hansch π value of +0.88).[4][5]

Key Physicochemical Properties and Their Implications:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making the CF₃ group highly resistant to metabolic oxidation.[5] This is a common strategy to protect a reactive methyl group on a lead compound from cytochrome P450-mediated metabolism, thereby increasing the drug's half-life.[5][6]

-

Increased Binding Affinity: The strong electron-withdrawing effect of the CF₃ group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger hydrogen bonding and electrostatic interactions with biological targets.[4][7] For instance, attaching a CF₃ group to a heteroaliphatic ring has been shown to lower the pKa of a cyclic carbamate, enhancing a key hydrogen bonding interaction and improving drug potency.[8]

-

Modulation of Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule.[4] This property can enhance membrane permeability and facilitate transport across biological barriers, which is critical for oral bioavailability and reaching intracellular targets.[4][7]

-

Bioisosterism: The CF₃ group is often employed as a bioisostere for other groups like methyl or chlorine.[5] This substitution can adjust steric and electronic properties to optimize drug-receptor interactions while potentially improving the overall pharmacokinetic profile.

The Power of Rigidity: The Cyclopropane Ring

The cyclopropane ring, the smallest of the carbocycles, is far more than just a compact linker. Its unique geometry and electronic structure make it a highly valuable component in medicinal chemistry.[6][9] The three carbon atoms are coplanar, and the C-C bonds possess enhanced p-character, making the ring's properties intermediate between those of an alkane and an alkene.[10][11]

Key Contributions to Drug Design:

-

Conformational Constraint: The rigid nature of the cyclopropane ring locks a portion of the molecule into a specific, well-defined three-dimensional conformation.[6] This pre-organization can reduce the entropic penalty of binding to a target receptor, leading to a significant increase in potency and selectivity.[6]

-

Metabolic Resistance: Similar to the CF₃ group, the cyclopropane scaffold is generally resistant to metabolic degradation pathways that typically affect flexible alkyl chains.[6] This inherent stability contributes to a longer in vivo half-life.[6]

-

Improved Physicochemical Properties: The introduction of a cyclopropane ring can influence a molecule's solubility, lipophilicity, and efflux ratio, providing medicinal chemists with another lever to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.[10]

-

Novel Vectorial Exit: The defined shape of the cyclopropane ring can be used to project substituents into specific regions of a binding pocket, allowing for the exploration of new interactions that might not be possible with more flexible linkers.

The Synergistic Union: Trifluoromethyl-Substituted Cyclopropanes (CF₃-CPAs)

The combination of a trifluoromethyl group and a cyclopropane ring into a single CF₃-CPA motif creates a powerful building block that capitalizes on the benefits of both components.[1] These structures are particularly valued as metabolically stable bioisosteres for the ubiquitous tert-butyl group.[12][13]

| Property | tert-Butyl Group | CF₃-Cyclopropyl Group | Advantage of CF₃-CPA |

| Metabolic Stability | Prone to oxidation at methyl groups | Highly resistant to metabolic oxidation | Increased drug half-life, reduced metabolic liabilities |

| Lipophilicity (clogP) | High | Modulated, often comparable | Fine-tuning of ADME properties |

| Conformation | Rotationally flexible | Conformationally rigid | Enhanced potency and selectivity through pre-organization |

| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Alters local pKa, enables new binding interactions |

This bioisosteric replacement can significantly improve a drug candidate's profile by mitigating metabolic instability while retaining or even enhancing target engagement. The rigid, trifluoromethyl-decorated scaffold provides a unique three-dimensional pharmacophore that is highly attractive for modern drug discovery programs.[1]

Synthetic Strategies for Accessing CF₃-CPAs

The construction of the CF₃-CPA motif has been a subject of intense research, leading to several robust synthetic methodologies. The choice of method often depends on the desired substitution pattern, stereochemistry, and scale.

Key Synthetic Approaches

-

Cyclopropanation with CF₃-Carbene Precursors: This is a direct and widely used method involving the reaction of an alkene with a source of trifluoromethylcarbene (CF₃CH:).[14] A common precursor is 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂), which can be generated in situ and reacted with olefins in the presence of a metal catalyst (e.g., rhodium or copper) to yield the desired cyclopropane.[2][14][15]

-

Deoxyfluorination of Cyclopropane Carboxylic Acids: A scalable and operationally simple approach involves the treatment of readily available cyclopropane carboxylic acids with a deoxyfluorinating agent, such as sulfur tetrafluoride (SF₄).[12][13] This method is particularly advantageous as it avoids the handling of potentially explosive diazo compounds and is suitable for multigram synthesis.[12]

-

Enzymatic and Biocatalytic Methods: Emerging strategies utilize engineered enzymes, such as myoglobin variants, to catalyze the asymmetric cyclopropanation of olefins with CF₃CHN₂.[14] These biocatalytic methods can provide access to specific enantiomers with exceptionally high diastereo- and enantioselectivity, which is crucial for developing stereospecific drugs.[14]

Below is a generalized workflow for the synthesis of CF₃-CPAs via a rhodium-catalyzed cyclopropanation.

Caption: Workflow for Rhodium-Catalyzed Synthesis of CF₃-CPAs.

Experimental Protocol: Deoxyfluorination of a Cyclopropane Carboxylic Acid

This protocol is adapted from a general and scalable method for preparing CF₃-cyclopropanes.[12]

Objective: To synthesize a 1-aryl-1-(trifluoromethyl)cyclopropane from the corresponding carboxylic acid using sulfur tetrafluoride.

Materials:

-

1-Aryl-cyclopropane-1-carboxylic acid (1.0 eq)

-

Sulfur tetrafluoride (SF₄) (2.0-3.0 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Autoclave or high-pressure stainless-steel reactor

-

Standard glassware for workup and purification

Procedure:

-

Reactor Setup: Place the 1-aryl-cyclopropane-1-carboxylic acid (e.g., 10 mmol, 1.0 eq) into a dry high-pressure stainless-steel reactor equipped with a magnetic stir bar.

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (e.g., 20 mL) to the reactor.

-

Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.

-

SF₄ Condensation: Carefully condense sulfur tetrafluoride (e.g., 25 mmol, 2.5 eq) into the cooled reactor. Caution: SF₄ is a highly toxic and corrosive gas. This step must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.

-

Reaction: Seal the reactor and allow it to warm to room temperature. Then, heat the reactor to the required temperature (e.g., 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress by taking aliquots (after safely cooling and venting the reactor) and analyzing by TLC or GC-MS.

-

Quenching: After the reaction is complete, cool the reactor back to -78 °C. Slowly and carefully vent any excess SF₄ into a scrubbing solution (e.g., aqueous KOH). Cautiously pour the reaction mixture onto a mixture of ice and saturated aqueous sodium bicarbonate (NaHCO₃) to quench any remaining acid and unreacted SF₄.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure trifluoromethyl-substituted cyclopropane.

Case Study: CF₃-CPAs as Selective Serotonin Receptor Agonists

The utility of the CF₃-CPA motif is well-illustrated in the development of selective agonists for the serotonin 2C (5-HT₂C) receptor, a promising target for treating obesity and central nervous system disorders.[16] A major challenge in this area is achieving selectivity over the 5-HT₂B subtype, as agonism at 5-HT₂B is associated with life-threatening cardiac valvulopathy.[16]

Researchers designed and synthesized a series of fluorinated 2-phenylcyclopropylmethylamines.[16] The introduction of fluorine onto the cyclopropane ring was a key design element. The key fluorinated cyclopropane moieties were constructed via a transition metal-catalyzed [2+1]-cycloaddition.[16]

| Compound | 5-HT₂C EC₅₀ (nM) | 5-HT₂C Eₘₐₓ (%) | 5-HT₂B EC₅₀ (nM) | 5-HT₂B Eₘₐₓ (%) | Selectivity (2B/2C) |

| (+)-21a | 2.5 | 100 | 28 | 84 | 11.2 |

| (+)-21b | 2.0 | 98 | >10,000 | N/D | >5000 |

| (+)-21c | 1.1 | 104 | 141 | 97 | 128 |

| (+)-21d | 1.3 | 101 | 175 | 92 | 135 |

| (Data adapted from Glennon et al., 2021)[16] N/D = Not Detected. |

The results clearly demonstrate the power of this strategy. Compound (+)-21b , which incorporates the fluorinated cyclopropane moiety, exhibited high potency at the 5-HT₂C receptor (EC₅₀ = 2.0 nM) but had no detectable agonist activity at the 5-HT₂B receptor.[16] This remarkable selectivity profile highlights how the unique stereoelectronic properties of the CF₃-CPA scaffold can be exploited to solve critical challenges in drug design.

Caption: Selective activation of the 5-HT₂C signaling pathway.

Conclusion and Future Perspectives

Trifluoromethyl-substituted cyclopropanes represent a masterful convergence of two of medicinal chemistry's most powerful strategies: fluorination and conformational constraint. The unique combination of metabolic stability, rigidity, and potent electronic effects makes the CF₃-CPA motif an exceptionally valuable tool for the modern drug hunter. As synthetic methodologies become more sophisticated and scalable, particularly in the realm of asymmetric synthesis, we can expect to see an even wider application of these structures.[12][14] From overcoming metabolic liabilities to unlocking unprecedented levels of receptor selectivity, CF₃-CPAs are poised to play an increasingly important role in the development of the next generation of therapeutics. The continued exploration of this privileged scaffold will undoubtedly lead to safer, more effective medicines for a wide range of diseases.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). Molecules. [Link]

-

Trifluoromethyl group - Wikipedia. (n.d.). Wikipedia. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene. (2018). Chemical Science. [Link]

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. [Link]

-

Recent Progress Toward the Synthesis of Trifluoromethyl and Difluoromethyl-Substituted Cyclopropanes. (2021). Asian Journal of Organic Chemistry. [Link]

-

One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. (2025). ACS Fall 2025 Abstracts. [Link]

-

Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2020). Chemistry – A European Journal. [Link]

-

Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Inorganic Base-Mediated Cycloaddition Reactions. (2021). ChemistrySelect. [Link]

-

Trifluoromethyl-Substituted Cyclopropanes. (2025). Request PDF on ResearchGate. [Link]

-

Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. (2023). Beilstein Journal of Organic Chemistry. [Link]

-

(PDF) Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. (2023). ResearchGate. [Link]

-

Ahunovych, V., et al. (2023). General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes. The Journal of Organic Chemistry. [Link]

-

Trifluoromethyl-cyclopropane. (n.d.). PubChem. [Link]

-

Representative examples of FDA-approved drugs bearing a cyclopropane motif. (n.d.). ResearchGate. [Link]

-

(PDF) General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. (2023). ResearchGate. [Link]

-

Fluorine containing cyclopropanes: Synthesis of aryl substituted all-cis 1,2,3-trifluorocylopropanes, a facially polar motif. (2022). Request PDF on ResearchGate. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). NOVA School of Science and Technology. [Link]

-

Glennon, R. A., et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scientificupdate.com [scientificupdate.com]

- 10. namiki-s.co.jp [namiki-s.co.jp]

- 11. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 16. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Conformational Analysis of 2-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

Abstract